molecular formula C21H19I4NO10 B601874 Levothyroxine Acyl Glucuronide CAS No. 909880-81-5

Levothyroxine Acyl Glucuronide

Cat. No.: B601874
CAS No.: 909880-81-5
M. Wt: 953.00
InChI Key:
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Description

Levothyroxine Acyl Glucuronide is a metabolite formed through the conjugation of levothyroxine, a synthetic form of the thyroid hormone thyroxine, with glucuronic acid. This conjugation is facilitated by the enzyme UDP-glucuronosyltransferase. The formation of acyl glucuronides is a common metabolic pathway for carboxylic acid-containing drugs, aiding in their excretion from the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Levothyroxine Acyl Glucuronide involves the conjugation of levothyroxine with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes in the liver. The reaction conditions often include a physiological pH and the presence of cofactors such as UDP-glucuronic acid.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction under controlled conditions. The product is then purified using chromatographic techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Levothyroxine Acyl Glucuronide undergoes several types of chemical reactions, including:

    Hydrolysis: This reaction involves the cleavage of the glucuronide bond, releasing levothyroxine and glucuronic acid.

    Transacylation: This reaction involves the transfer of the acyl group to another molecule, often a protein, leading to the formation of protein adducts.

    Oxidation and Reduction: These reactions can modify the structure of the acyl glucuronide, affecting its reactivity and stability.

Common Reagents and Conditions:

    Hydrolysis: Typically occurs under acidic or basic conditions.

    Transacylation: Catalyzed by nucleophilic reagents such as amines or thiols.

    Oxidation and Reduction: Involves oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed:

    Hydrolysis: Levothyroxine and glucuronic acid.

    Transacylation: Protein adducts and modified proteins.

    Oxidation and Reduction: Various oxidized or reduced forms of the acyl glucuronide.

Scientific Research Applications

Levothyroxine Acyl Glucuronide has several scientific research applications:

    Chemistry: Used to study the reactivity and stability of acyl glucuronides, providing insights into their behavior in biological systems.

    Biology: Helps in understanding the metabolic pathways of thyroid hormones and their conjugates.

    Medicine: Investigated for its role in drug metabolism and potential implications in drug-induced toxicity.

    Industry: Used in the development of analytical methods for detecting and quantifying acyl glucuronides in biological samples.

Mechanism of Action

Levothyroxine Acyl Glucuronide exerts its effects primarily through its interactions with proteins and other macromolecules. The acyl group can be transferred to nucleophilic sites on proteins, forming covalent adducts. This process can alter the function of the proteins and potentially lead to adverse effects. The molecular targets include enzymes, transporters, and structural proteins, and the pathways involved are related to drug metabolism and detoxification.

Comparison with Similar Compounds

  • Phenylacetic Acid Acyl Glucuronide
  • Ibuprofen Acyl Glucuronide
  • Diclofenac Acyl Glucuronide

Comparison: Levothyroxine Acyl Glucuronide is unique due to its origin from a thyroid hormone, which imparts distinct biological properties compared to other acyl glucuronides derived from non-hormonal drugs. Its reactivity and potential for forming protein adducts are influenced by the specific structure of levothyroxine, making it a valuable compound for studying the metabolism and toxicity of thyroid hormone conjugates.

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19I4NO10/c22-8-4-7(5-9(23)13(8)27)34-17-10(24)1-6(2-11(17)25)3-12(26)20(33)36-21-16(30)14(28)15(29)18(35-21)19(31)32/h1-2,4-5,12,14-16,18,21,27-30H,3,26H2,(H,31,32)/t12-,14-,15-,16+,18-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTFXPJOBPIOIN-DKBYMCRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19I4NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858480
Record name 1-O-[O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

953.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909880-81-5
Record name 1-O-[O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levothyroxine Acyl Glucuronide
Reactant of Route 2
Levothyroxine Acyl Glucuronide
Reactant of Route 3
Levothyroxine Acyl Glucuronide
Reactant of Route 4
Levothyroxine Acyl Glucuronide
Reactant of Route 5
Levothyroxine Acyl Glucuronide
Reactant of Route 6
Levothyroxine Acyl Glucuronide

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